molecular formula C7H7Br2NO3 B1447818 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester CAS No. 1427504-61-7

4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester

Cat. No.: B1447818
CAS No.: 1427504-61-7
M. Wt: 312.94 g/mol
InChI Key: XFJCRWGEFJONHW-UHFFFAOYSA-N
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Description

4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester is a chemical compound belonging to the furan family, characterized by its bromine and amino groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester typically involves multiple steps, starting with the formation of the furan ring. One common method is the bromination of furan derivatives followed by amination and esterification reactions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with stringent control over reaction conditions to ensure purity and yield. The use of catalysts and specific reagents can optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.

  • Substitution: Nucleophilic substitution reactions can be facilitated by using strong nucleophiles such as sodium azide (NaN₃) or potassium iodide (KI).

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of amines or alcohols.

  • Substitution: Introduction of different functional groups, leading to a variety of derivatives.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its bromine atoms make it a versatile intermediate in organic synthesis.

Biology: The biological applications of this compound include its use as a probe in biochemical assays and as a precursor for bioactive molecules.

Medicine: In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: The compound finds use in the development of new materials and chemicals, particularly in the field of polymer science.

Mechanism of Action

The mechanism by which 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester exerts its effects depends on its molecular targets and pathways. For instance, in biological systems, it may interact with specific enzymes or receptors, leading to biological responses.

Comparison with Similar Compounds

  • 4-Amino-2,5-dibromothiophene-3-carboxylic acid ethyl ester

  • 4-Amino-2,5-dibromopyrrole-3-carboxylic acid ethyl ester

Uniqueness: 4-Amino-2,5-dibromofuran-3-carboxylic acid ethyl ester is unique due to its furan ring structure, which imparts distinct chemical properties compared to thiophene and pyrrole derivatives

This comprehensive overview highlights the significance of this compound in scientific research and its potential applications across multiple disciplines

Properties

IUPAC Name

ethyl 4-amino-2,5-dibromofuran-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7Br2NO3/c1-2-12-7(11)3-4(10)6(9)13-5(3)8/h2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFJCRWGEFJONHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=C1N)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7Br2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.94 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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